molecular formula C19H16FN3O3S3 B2920264 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide CAS No. 922968-80-7

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide

Cat. No.: B2920264
CAS No.: 922968-80-7
M. Wt: 449.53
InChI Key: LIPQJYSWXIXAPF-UHFFFAOYSA-N
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Description

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide is a complex organic compound that features a fluorophenyl group, a sulfonyl group, and a thiazolobenzothiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the thiazolobenzothiazole core: This can be achieved through a cyclization reaction involving a thioamide and a halogenated benzothiazole derivative under basic conditions.

    Introduction of the sulfonyl group: This step involves the sulfonylation of the fluorophenyl ring using a sulfonyl chloride in the presence of a base such as triethylamine.

    Coupling with butanamide: The final step involves the coupling of the sulfonylated intermediate with butanamide using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a catalyst like DMAP (4-dimethylaminopyridine).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles to enhance efficiency and sustainability.

Chemical Reactions Analysis

Types of Reactions

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide can undergo various chemical reactions, including:

    Oxidation: The thiazole ring can be oxidized under strong oxidizing conditions.

    Reduction: The sulfonyl group can be reduced to a sulfide under reducing conditions.

    Substitution: The fluorophenyl group can undergo nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) can be used.

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are common.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Oxidized derivatives of the thiazole ring.

    Reduction: Sulfide derivatives.

    Substitution: Substituted fluorophenyl derivatives.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in various diseases.

    Industry: Utilized in the development of advanced materials with specific properties.

Mechanism of Action

The mechanism of action of 4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and affecting cellular pathways. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

  • 4-(4-chlorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
  • 4-(4-bromophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide

Uniqueness

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide is unique due to the presence of the fluorine atom, which can significantly influence its chemical reactivity and biological activity. Fluorine atoms can enhance the compound’s stability, lipophilicity, and ability to interact with biological targets.

Properties

IUPAC Name

4-(4-fluorophenyl)sulfonyl-N-(7-methyl-[1,3]thiazolo[4,5-g][1,3]benzothiazol-2-yl)butanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16FN3O3S3/c1-11-21-14-8-9-15-18(17(14)27-11)28-19(22-15)23-16(24)3-2-10-29(25,26)13-6-4-12(20)5-7-13/h4-9H,2-3,10H2,1H3,(H,22,23,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LIPQJYSWXIXAPF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NC2=C(S1)C3=C(C=C2)N=C(S3)NC(=O)CCCS(=O)(=O)C4=CC=C(C=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16FN3O3S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

449.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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